ethyl 14-(2-chlorophenyl)-11-oxo-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate
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Overview
Description
8H-Pyrido[4’,3’:4,5]thieno[2,3-e]-1,4-diazepine-8-carboxylic acid, 5-(2-chlorophenyl)-1,2,3,6,7,9-hexahydro-2-oxo-, ethyl ester is a complex heterocyclic compound This compound is notable for its unique structure, which includes a fused pyridine, thieno, and diazepine ring system
Preparation Methods
The synthesis of 8H-Pyrido[4’,3’:4,5]thieno[2,3-e]-1,4-diazepine-8-carboxylic acid, 5-(2-chlorophenyl)-1,2,3,6,7,9-hexahydro-2-oxo-, ethyl ester involves multiple steps. One common method starts with the preparation of the thieno[2,3-b]pyridine system, which is then fused with a diazepine ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
8H-Pyrido[4’,3’:4,5]thieno[2,3-e]-1,4-diazepine-8-carboxylic acid, 5-(2-chlorophenyl)-1,2,3,6,7,9-hexahydro-2-oxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The fused ring system allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. The presence of the chlorophenyl group and the ethyl ester functional group can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other fused heterocyclic systems such as thieno[3,2-d]pyrimidines and pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines. These compounds share structural similarities but differ in their functional groups and specific ring systems. The unique combination of the pyridine, thieno, and diazepine rings in 8H-Pyrido[4’,3’:4,5]thieno[2,3-e]-1,4-diazepine-8-carboxylic acid, 5-(2-chlorophenyl)-1,2,3,6,7,9-hexahydro-2-oxo-, ethyl ester sets it apart from these similar compounds .
Properties
Molecular Formula |
C19H18ClN3O3S |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
ethyl 14-(2-chlorophenyl)-11-oxo-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate |
InChI |
InChI=1S/C19H18ClN3O3S/c1-2-26-19(25)23-8-7-12-14(10-23)27-18-16(12)17(21-9-15(24)22-18)11-5-3-4-6-13(11)20/h3-6H,2,7-10H2,1H3,(H,22,24) |
InChI Key |
AJIGCPBWHHYNJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=NCC(=O)N3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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